1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of Indole-3-carboxylic Acid: The starting material, indole-3-carboxylic acid, is prepared through the Fischer indole synthesis or other established methods.
Amidation Reaction: The indole-3-carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The acid chloride is subsequently reacted with 4-methoxyaniline to form the intermediate N-(4-methoxyphenyl)-indole-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or methoxyphenyl groups.
Scientific Research Applications
1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers investigate its interactions with biological targets such as enzymes, receptors, and proteins to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells and tissues.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide: Similar structure with a chloro group instead of a methoxy group.
1-benzyl-N-(4-methylphenyl)-1H-indole-3-carboxamide: Similar structure with a methyl group instead of a methoxy group.
1-benzyl-N-(4-nitrophenyl)-1H-indole-3-carboxamide: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)24-23(26)21-16-25(15-17-7-3-2-4-8-17)22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDCRPFVZKWPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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